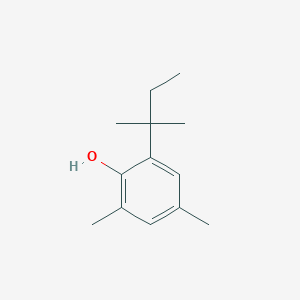
Alloferon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alloferon is a novel immunomodulatory antimicrobial peptide (AMP) that has garnered significant attention due to its broad-spectrum antimicrobial activity and low risk of inducing resistance. It is known for its ability to enhance both innate and adaptive immune responses, making it a promising candidate for therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alloferon is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is then coupled with protected amino acids in the presence of coupling reagents. The final product is cleaved from the resin and deprotected to yield the desired peptide .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, which is optimized for high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Alloferon primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)
Major Products: The major product of these reactions is the this compound peptide itself, which is characterized by its sequence and purity .
Applications De Recherche Scientifique
Alloferon has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating immune responses and enhancing natural killer (NK) cell activity.
Medicine: Explored for its potential in treating viral infections, cancer, and inflammatory diseases. .
Mécanisme D'action
Alloferon exerts its effects by binding to specific receptors on immune cells, leading to the activation of NK cells and the induction of interferon synthesis. This activation enhances the body’s ability to recognize and eliminate viral and tumor antigens. The peptide also mediates signaling through the NF-κB pathway, which plays a crucial role in immune response regulation .
Comparaison Avec Des Composés Similaires
Alloferon is unique among antimicrobial peptides due to its dual function as an immunomodulator and antiviral agent. Similar compounds include:
Defensins: Another class of AMPs with broad-spectrum antimicrobial activity.
Cathelicidins: AMPs known for their role in innate immunity and antimicrobial properties.
Magainins: AMPs derived from amphibians with potent antimicrobial effects.
Compared to these peptides, this compound stands out for its ability to enhance NK cell activity and stimulate interferon production, making it particularly effective in antiviral and antitumor applications .
Propriétés
Formule moléculaire |
C52H76N22O16 |
|---|---|
Poids moléculaire |
1265.3 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C52H76N22O16/c1-25(2)43(51(89)71-35(10-30-14-58-24-67-30)48(86)63-19-42(81)82)74-41(80)18-61-47(85)34(9-29-13-57-23-66-29)70-50(88)32(5-6-37(54)76)68-38(77)15-60-46(84)33(8-28-12-56-22-65-28)69-39(78)16-62-49(87)36(20-75)72-52(90)44(26(3)4)73-40(79)17-59-45(83)31(53)7-27-11-55-21-64-27/h11-14,21-26,31-36,43-44,75H,5-10,15-20,53H2,1-4H3,(H2,54,76)(H,55,64)(H,56,65)(H,57,66)(H,58,67)(H,59,83)(H,60,84)(H,61,85)(H,62,87)(H,63,86)(H,68,77)(H,69,78)(H,70,88)(H,71,89)(H,72,90)(H,73,79)(H,74,80)(H,81,82) |
Clé InChI |
XCAPMVINJNSTAF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC4=CN=CN4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14017385.png)
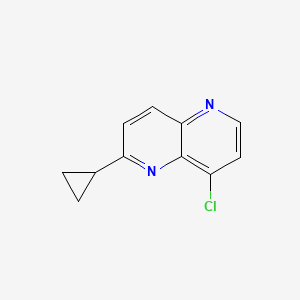
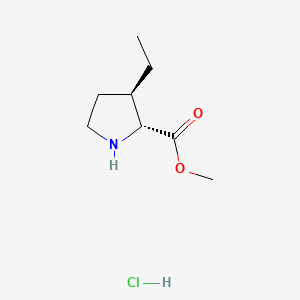


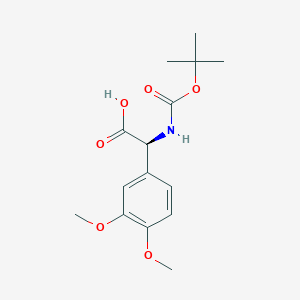

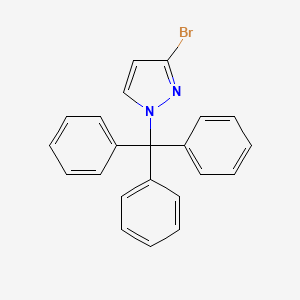
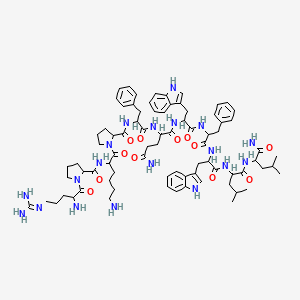
![N-[(E)-(4-chloro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017429.png)
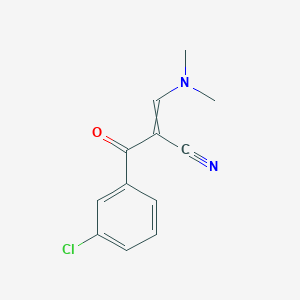
![7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B14017440.png)
